
(R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate
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Overview
Description
®-Methyl 3-(pyrrolidin-3-yloxy)benzoate is a chemical compound that features a benzoate ester linked to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a common motif in bioactive molecules, enhances its significance in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(pyrrolidin-3-yloxy)benzoate typically involves the esterification of 3-(pyrrolidin-3-yloxy)benzoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Starting Material: 3-(pyrrolidin-3-yloxy)benzoic acid.
Reagent: Methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-(pyrrolidin-3-yloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-(pyrrolidin-3-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(pyrrolidin-3-yloxy)benzoic acid.
Reduction: Formation of 3-(pyrrolidin-3-yloxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Converts methyl groups to carboxylic acids.
- Reduction : Reduces ester groups to alcohols.
- Substitution : The pyrrolidine ring can be substituted with different nucleophiles.
These reactions make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a bioactive compound . Its structure allows it to interact with specific molecular targets, potentially influencing various physiological processes. Notable areas of study include:
- Antimicrobial Activity : Exhibits significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Shown to reduce inflammation markers in murine models.
Medicine
The therapeutic potential of this compound is being explored in drug discovery. Its ability to modulate biological pathways positions it as a candidate for developing treatments for inflammatory diseases and infections.
Case Study on Antibacterial Activity
A study evaluated the antibacterial effects of this compound against various pathogens. The results indicated:
- Inhibition of Bacterial Growth : The compound demonstrated significant activity against both gram-positive and gram-negative bacteria.
This suggests its potential use as an antimicrobial agent in clinical settings.
Case Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound using a murine model. Key findings included:
- Reduced Inflammation : Mice treated with the compound exhibited lower swelling and decreased levels of pro-inflammatory cytokines compared to control groups.
These results highlight its potential therapeutic applications in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(pyrrolidin-3-yloxy)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyrrolidin-3-yloxy)benzoate: The racemic mixture of the compound.
Ethyl 3-(pyrrolidin-3-yloxy)benzoate: An ethyl ester analog.
3-(Pyrrolidin-3-yloxy)benzoic acid: The corresponding carboxylic acid.
Uniqueness
®-Methyl 3-(pyrrolidin-3-yloxy)benzoate is unique due to its specific stereochemistry, which can result in distinct biological activity compared to its racemic or other ester analogs. The ®-enantiomer may exhibit higher selectivity and potency in biological systems, making it a valuable compound for drug development.
Biological Activity
(R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H15NO2
- Molecular Weight : 219.25 g/mol
- CAS Number : 1354721-23-5
The compound features a benzoate moiety linked to a pyrrolidine ring through an ether bond, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:
- Receptor Modulation : The pyrrolidine moiety can enhance binding affinity to certain receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to downstream effects on metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Antimicrobial Properties
Recent research has indicated that this compound demonstrates significant antimicrobial activity against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent targeting bacterial and fungal infections.
Case Study: Anticancer Activity
A study focusing on the anticancer properties of this compound revealed promising results in vitro. The compound was tested against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.2 | Induction of apoptosis |
MCF-7 | 12.5 | Cell cycle arrest |
A549 | 18.0 | Inhibition of proliferation |
The results indicate that the compound may induce apoptosis in cancer cells and inhibit cell proliferation, highlighting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by structural modifications. A comparative analysis with related compounds has shown that variations in the pyrrolidine ring or benzoate substituents can significantly alter biological activity.
Comparative Analysis Table
Compound | Biological Activity | SAR Insights |
---|---|---|
(R)-Methyl 3-(pyrrolidin-2-yloxy)benzoate | Moderate Antimicrobial | Altered ring structure reduces potency |
(S)-Methyl 3-(pyrrolidin-3-yloxy)benzoate | Low Anticancer Activity | Stereochemistry impacts receptor binding |
Methyl 4-(pyrrolidin-3-yloxy)benzoate | High Cytotoxicity | Different positioning enhances activity |
Properties
IUPAC Name |
methyl 3-[(3R)-pyrrolidin-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADDVOFIZGVTHO-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)O[C@@H]2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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